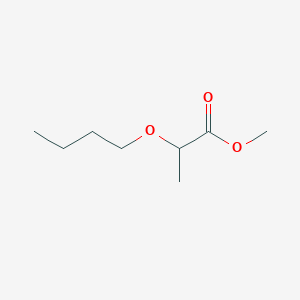

Methyl 2-n-butyloxypropionate

カタログ番号 B8363466

分子量: 160.21 g/mol

InChIキー: QBVBLLGAMALJGB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05252251

Procedure details

16.5 g of the compound (5d) was stirred together with 18.0 g of potassium hydroxide in methanol for 40 hours at room temperature.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:5][CH:6]([CH3:11])[C:7]([O:9]C)=[O:8])[CH2:2][CH2:3][CH3:4].[OH-].[K+]>CO>[CH2:1]([O:5][CH:6]([CH3:11])[C:7]([OH:9])=[O:8])[CH2:2][CH2:3][CH3:4] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)OC(C(=O)OC)C

|

|

Name

|

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCC)OC(C(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05252251

Procedure details

16.5 g of the compound (5d) was stirred together with 18.0 g of potassium hydroxide in methanol for 40 hours at room temperature.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:5][CH:6]([CH3:11])[C:7]([O:9]C)=[O:8])[CH2:2][CH2:3][CH3:4].[OH-].[K+]>CO>[CH2:1]([O:5][CH:6]([CH3:11])[C:7]([OH:9])=[O:8])[CH2:2][CH2:3][CH3:4] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)OC(C(=O)OC)C

|

|

Name

|

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCC)OC(C(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |